1,4-Dithiane, 1-oxide
Description
Contextualization within Sulfur-Containing Heterocycles
1,4-Dithiane (B1222100), 1-oxide belongs to the family of dithianes, which are six-membered heterocyclic compounds containing two sulfur atoms in the ring. wikipedia.org Specifically, it is a derivative of 1,4-dithiane, where one of the sulfur atoms has been oxidized to a sulfoxide (B87167) group. beilstein-journals.orgnih.gov This oxidation introduces a chiral center at the sulfur atom and significantly influences the molecule's chemical and physical properties.
Sulfur-containing heterocycles are a prominent class of compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science. chemistryviews.orgopenmedicinalchemistryjournal.com The presence of sulfur atoms imparts unique reactivity to these molecules, making them valuable building blocks in organic synthesis. nih.gov While 1,3-dithianes have been extensively studied and are well-known for their use as acyl anion equivalents, the synthetic potential of 1,4-dithianes and their oxidized derivatives is a growing area of interest. nih.govresearchgate.net The oxidation of one or both sulfur atoms in the 1,4-dithiane ring system creates sulfoxides and sulfones, which can be utilized in a variety of chemical transformations, including Diels-Alder reactions and Pummerer-type chemistry. beilstein-journals.orgnih.gov
Historical Development and Evolution of Oxidized Dithiane Chemistry
The study of heterocyclic compounds dates back to the 1800s, with the discovery of molecules like pyridine (B92270) and pyrrole. researchgate.net The exploration of sulfur-containing heterocycles, such as thiophene, followed, revealing their unique properties and reactivity. britannica.com The development of dithiane chemistry, particularly the use of 1,3-dithianes as protecting groups and in "umpolung" strategies, was a significant advancement in organic synthesis, pioneered by the work of Corey and Seebach. nih.govresearchgate.net
The oxidation of dithianes to their corresponding sulfoxides and sulfones opened up new avenues for synthetic applications. Early studies focused on understanding the stereochemical outcomes of these oxidation reactions. rsc.org For instance, the oxidation of 1,3-dithiane (B146892) was found to predominantly yield the trans-1,3-dithiane 1,3-dioxide. rsc.org The development of methods for the controlled mono-oxidation of 1,4-dithiane to produce 1,4-dithiane, 1-oxide has been crucial for its application in synthesis, although controlling the regioselectivity can be challenging. nih.gov More recent research has focused on the asymmetric synthesis of chiral sulfoxides, including enantiomerically pure 1,3-dithiane 1-oxide, highlighting the increasing sophistication in the field of oxidized dithiane chemistry. orgsyn.org
Research Significance and Academic Relevance
The academic relevance of this compound and related oxidized dithianes stems from their utility as versatile synthetic intermediates. nih.gov The sulfoxide group in this compound can act as a directing group and a leaving group in various reactions, enabling the construction of complex molecular architectures. beilstein-journals.orgnih.gov For example, the Pummerer rearrangement of sulfoxides derived from 1,4-dithiane scaffolds allows for the introduction of nucleophiles. beilstein-journals.orgnih.gov
Furthermore, oxidized dithianes serve as precursors to other valuable synthetic building blocks. For instance, the oxidation of 1,4-dithiin derivatives can lead to the formation of vinylsulfones, which are reactive dienophiles in Diels-Alder reactions. nih.gov This strategy has been employed in the synthesis of complex carbocyclic systems. nih.gov The ability to functionalize the 1,4-dithiane ring through its oxidized derivatives makes it a valuable tool for synthetic chemists aiming to assemble intricate target molecules. nih.gov The ongoing exploration of the reactivity of oxidized dithianes continues to uncover new synthetic methodologies and expand their application in the synthesis of natural products and other complex organic molecules. researchgate.net
| Property | Value |
| Chemical Formula | C4H8OS2 |
| IUPAC Name | 1,4-dithiane 1-oxide |
| CAS Number | 19087-70-8 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-dithiane 1-oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8OS2/c5-7-3-1-6-2-4-7/h1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDLSQFQIUGPSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)CCS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334098 | |
| Record name | 1,4-Dithiane, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19087-70-8 | |
| Record name | 1,4-Dithiane, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,4 Dithiane 1 Oxide and Its Derivatives
Direct Oxidation Strategies
The most straightforward conceptual approach to 1,4-dithiane (B1222100) 1-oxide is the direct oxidation of 1,4-dithiane. However, this method is often complicated by a lack of selectivity. Partial oxidation can lead to mixtures of products, including the desired monosulfoxide, the corresponding disulfoxide, and sulfone derivatives. beilstein-journals.orgnih.gov Controlling the reaction to yield a single, pure monosulfoxide is a significant challenge. beilstein-journals.orgnih.gov
| Oxidizing Agent | Substrate | Typical Outcome | Reference |
| Perbenzoic acid | 1,4-Dithiane derivatives | Mixture of sulfoxides (cis/trans), disulfones | beilstein-journals.orgnih.gov |
| Hydrogen peroxide (H₂O₂) | 1,4-Butanedithiol (precursor) | 1,2-Dithiane (isomer) | |
| Pummerer Reagents (e.g., Ac₂O) | 1,4-Dithiane 1-oxide | α-Functionalized sulfides | researchgate.net |
Achieving stereoselectivity in the direct oxidation of unsubstituted 1,4-dithiane is notably difficult, frequently resulting in a mixture of cis- and trans-sulfoxide stereoisomers. beilstein-journals.orgnih.gov The separation of these isomers can be challenging. However, for substituted systems, such as the unsaturated 5,6-dihydro-1,4-dithiins, oxidation can lead to diastereomeric sulfoxides which, in some cases, are separable by chromatography. This separation allows for the isolation of specific stereoisomers for further synthetic applications. beilstein-journals.orgnih.gov
While reagent-controlled diastereoselective oxidation is a well-established strategy for other sulfides, particularly 1,3-dithianes, its specific and successful application to the 1,4-dithiane scaffold is not extensively documented in the literature. Systems like the titanocene (B72419) dichloride (Cp₂TiCl₂)/tert-butyl hydroperoxide system have been shown to be effective for the diastereoselective mono-oxidation of 2-substituted 1,3-dithianes, but analogous studies on the 1,4-isomer are less common. thieme-connect.com This represents a potential area for future research to develop selective methods for 1,4-dithiane 1-oxide synthesis.
The enantioselective oxidation of prochiral sulfides using chiral catalysts or by attaching a chiral auxiliary to the substrate are powerful strategies in asymmetric synthesis. capes.gov.brrsc.org Seminal methods, such as the Kagan and Sharpless oxidations, have been applied with great success to many classes of sulfides. nii.ac.jp For instance, the oxidation of 1,3-dithianes bearing a chiral auxiliary with the Sharpless reagent can afford monosulfoxides with high stereoselectivity. rsc.org However, the direct application of these renowned methods to the parent 1,4-dithiane to achieve high enantioselectivity in its 1-oxide derivative is not a prominent feature of the current chemical literature, suggesting that this remains a synthetic challenge.
Ring Formation and Cyclization Routes Leading to 1,4-Dithiane 1-Oxide Scaffolds
An alternative to direct oxidation is the construction of the dithiane ring system itself from acyclic precursors. This approach can be designed to yield either the 1,4-dithiane ring for subsequent oxidation or a derivative that is more amenable to selective transformations.
A primary method involves the condensation of ethane-1,2-dithiol with a suitable two-carbon electrophile. For example, reaction with chloroacetyl chloride yields 2-oxo-1,4-dithiane, a ketone that serves as a functionalized scaffold for further chemical modification. orgsyn.org
A more versatile strategy is the Parham ring expansion. beilstein-journals.orgnih.govbeilstein-journals.org This procedure involves the initial condensation of ethane-1,2-dithiol with an α-halocarbonyl derivative, such as chloroacetaldehyde (B151913) dimethylacetal, to form a 1,3-dithiolane (B1216140) intermediate. beilstein-journals.orgnih.govbeilstein-journals.org This intermediate then undergoes a spontaneous rearrangement to the more stable, unsaturated 5,6-dihydro-1,4-dithiin. beilstein-journals.orgnih.govbeilstein-journals.org This dihydrodithiin is a key precursor that can be reduced and then selectively oxidized to the target 1,4-dithiane 1-oxide.
Another foundational building block for this system is 1,4-dithiane-2,5-diol, which is the stable dimer of mercaptoacetaldehyde. researchgate.net This commercially available compound is a versatile synthon used in various domino and cascade reactions to construct complex sulfur-containing heterocycles, highlighting its importance as a primary starting material for the 1,4-dithiane framework. researchgate.netchim.itresearchgate.net
| Strategy | Precursors | Intermediate/Product | Reference |
| Direct Cyclization | 1,2-Ethanedithiol, Chloroacetyl chloride | 2-Oxo-1,4-dithiane | orgsyn.org |
| Parham Ring Expansion | 1,2-Ethanedithiol, Chloroacetaldehyde acetal | 5,6-Dihydro-1,4-dithiin | beilstein-journals.orgnih.govbeilstein-journals.org |
| Dimerization | Mercaptoacetaldehyde | 1,4-Dithiane-2,5-diol | researchgate.net |
Chemical Transformations from Substituted Dithianes to 1-Oxides
The oxidation of an already substituted 1,4-dithiane can be a strategic step to enable further chemical transformations. The introduction of the sulfoxide (B87167) group can activate the molecule for subsequent reactions, such as the Pummerer rearrangement. researchgate.net
This is exemplified by the oxidative functionalization of dihydrodithiin building blocks. beilstein-journals.orgnih.gov Oxidation of a dihydrodithiin can yield separable cis and trans sulfoxides. These intermediates can then generate a putative sulfonium (B1226848) ion, the key species in the Pummerer reaction, which can be trapped by nucleophiles. beilstein-journals.orgnih.gov This sequence allows for the introduction of new functional groups onto the carbon skeleton of the dithiane ring, a process referred to as "oxidative decoration." beilstein-journals.orgnih.gov For instance, this has been applied in the racemic synthesis of dihydrodithiin-based nucleoside analogs. beilstein-journals.orgnih.gov The initial monooxidation is crucial, and the ability to separate the resulting sulfoxide diastereomers allows for controlled access to various derivatives. beilstein-journals.orgnih.gov
| Starting Material | Transformation | Key Intermediate | Final Product Type | Reference |
| Dihydrodithiin | Monooxidation | Dihydrodithiin 1-oxide | Separable diastereomers | beilstein-journals.orgnih.gov |
| Dihydrodithiin 1-oxide | Pummerer-type reaction / Nucleophilic trapping | Sulfonium ion | C-functionalized dithiane | beilstein-journals.orgnih.gov |
| 1,4-Oxathiane 4-oxide (analogous) | Pummerer reaction with Ac₂O | 3-Acetoxy-1,4-oxathiane | Nucleoside analogs | capes.gov.br |
Molecular Structure, Conformation, and Stereochemistry
Conformational Analysis of the Six-Membered Ring
The conformational landscape of 1,4-dithiane (B1222100), 1-oxide is primarily dictated by the interplay of steric and electronic effects within its heterocyclic structure. Like its parent compound, 1,4-dithiane, the oxidized form can adopt several conformations, with the chair and twist-boat forms being the most significant.
Computational and experimental studies have shown that for six-membered ring sulfoxides, chair conformations are generally more stable than twist or boat forms. researchgate.net The 1,4-dithiane ring system is no exception. The chair conformation minimizes torsional strain and avoids the unfavorable eclipsing interactions that are present in a pure boat conformation. upenn.edu
However, the twist-boat conformation remains a crucial, albeit higher-energy, component of the conformational equilibrium. In some substituted cyclohexane (B81311) systems, such as cis-1,4-di-tert-butylcyclohexane, severe steric strain can force the molecule to adopt a twist-boat conformation as its most stable form to relieve these clashes. youtube.comsikhcom.net While 1,4-dithiane, 1-oxide does not possess such bulky substituents, the twist-boat form is an essential intermediate in the ring inversion process. nih.gov
The relative stability of the chair and twist-boat conformers is defined by their respective energies. For the parent 1,4-dithiane, the chair conformer is significantly lower in energy than the twist conformer. Ab initio molecular orbital theory calculations have determined the energy difference between the chair and the 1,4-twist conformer to be approximately 4.85 kcal/mol. nih.gov The introduction of the sulfinyl group in this compound modifies this energy landscape. The energy profiles of the twist-boat manifold in various six-membered ring sulfoxides can be unusual and differ from what is known for their non-oxidized counterparts. researchgate.net
The equilibrium between the different conformers is dynamic. The relative populations are governed by the free energy difference between the states. For instance, in the related compound cyclohexane, the twist-boat has a higher entropy than the chair, meaning its relative population increases with temperature. sikhcom.net A similar principle applies to this compound, where thermal energy can populate higher-energy twist-boat states.
| Conformer/Transition State | Relative Energy (kcal/mol) | Method | Reference |
|---|---|---|---|
| Chair | 0.00 | Ab initio / DFT | nih.gov |
| 1,4-Twist | 4.85 | ||
| 1,4-Boat (Transition State) | ~9.5 - 10.5 |
Note: Data presented is for the parent 1,4-dithiane. The sulfoxide (B87167) group will alter these values, but the general principles of relative stability hold.
The interconversion between the two enantiomeric twist-boat conformations proceeds through a boat transition state. nih.gov For the parent 1,4-dithiane, this 1,4-boat transition state is calculated to be about 4.75 to 5.82 kcal/mol higher in energy than the twist conformer. nih.gov
The more significant energy barrier is the one for the chair-to-twist interconversion, which represents the ring inversion process. This pathway proceeds through a high-energy half-chair transition state. mdpi.com For 1,4-dithiane, this barrier is approximately 11.7 kcal/mol higher in energy than the chair conformer. nih.gov Intrinsic reaction coordinate (IRC) calculations confirm that this transition state connects the chair and twist conformers on the potential energy surface. nih.gov The presence of the sulfinyl group is expected to influence the exact energies of these barriers but not the fundamental pathways.
Stereochemical Aspects of the Sulfinyl Group
The sulfinyl group, S=O, is pyramidal, making the sulfur atom a stereocenter, provided the other two substituents on the sulfur are different, which is the case in this molecule. nih.govacs.org This introduces two critical stereochemical considerations: the orientation of the sulfinyl oxygen relative to the ring and the existence of enantiomers due to the chiral sulfur.
In the chair conformation of this compound, the exocyclic sulfinyl oxygen atom can be oriented in either an axial or an equatorial position. The preference for one orientation over the other is a subject of significant interest in the conformational analysis of sulfoxides. researchgate.net
In the parent thiane-1-oxide, the axial orientation of the oxygen is strongly preferred. researchgate.net However, in other systems, the preference can be highly variable, depending on the specific steric and electrostatic interactions within the molecule. researchgate.net For instance, in some substituted 1,3-dithiane (B146892) 1-oxides, NMR data has been interpreted to indicate an equatorial preference for the sulfinyl oxygen. rsc.org The interplay of factors such as dipole-dipole interactions and steric hindrance between the sulfinyl group and the rest of the ring dictates the equilibrium position. In this compound, the presence of the second sulfur atom at the 4-position influences the electronic environment and thus the axial/equatorial preference.
The sulfur atom in this compound is a tetrahedral stereocenter, with the lone pair of electrons acting as the fourth distinct substituent. nih.govacs.org This means the molecule is chiral and can exist as a pair of enantiomers (optical isomers), provided there is no other plane of symmetry in the molecule. libretexts.org
Configurational Stability and Epimerization
The oxidation of 1,4-dithiane introduces a chiral center at the sulfur atom, leading to the formation of this compound. This process can result in a mixture of stereoisomers, namely the cis and trans isomers, corresponding to the axial and equatorial orientation of the oxygen atom in the molecule's preferred chair conformation. beilstein-journals.org
The configurational stability of the resulting sulfoxide is a critical factor. While many sulfoxides are known to be configurationally stable with a high barrier to racemization, this is not universally true for all structures. rsc.org For some cyclic sulfoxides, the energy barrier for inversion at the sulfur center can be lower, allowing for epimerization under specific conditions, such as elevated temperatures or acid/base catalysis. acs.org This process would involve the interconversion of the axial and equatorial conformers. Although detailed experimental studies quantifying the epimerization barrier for this compound are not widely documented, the potential for such inversion is an important stereochemical consideration. The relative stability of the axial versus the equatorial conformer is influenced by the complex interplay of steric and stereoelectronic effects within the molecule.
Stereoelectronic Interactions and Their Influence on Structure
Stereoelectronic effects, which involve the influence of orbital alignment on molecular geometry and stability, are paramount in understanding the conformational preferences of this compound. These interactions dictate the most stable arrangement of atoms and functional groups.
Hyperconjugative Effects
Hyperconjugation involves the delocalization of electrons from a filled orbital (typically a bonding σ orbital or a lone pair) into an adjacent empty or partially filled antibonding (σ*) orbital. In the parent, unoxidized 1,4-dithiane molecule, computational studies have suggested an absence of significant stereoelectronic hyperconjugative interactions involving the carbon-hydrogen bonds. nih.gov
However, the introduction of the sulfoxide group in this compound creates new and influential hyperconjugative possibilities. A theoretical and experimental study has specifically investigated the role of these interactions in determining the conformational preference of this compound, particularly in comparison to its 1,3-isomer. While the specific findings of this direct comparison are detailed in specialized literature, the types of interactions can be understood by analogy with the well-studied 1,3-dithiane-1-oxide system. nih.gov
Potential hyperconjugative interactions in this compound include:
Anomeric Effect (nS → σC-S(O)) : This is a stabilizing interaction where the lone pair (n) on the unoxidized sulfur atom donates electron density into the antibonding orbital (σ) of the adjacent carbon-sulfoxide (C-S(O)) bond. This interaction is highly dependent on the dihedral angle and is expected to influence the conformational equilibrium. In related systems like 1,3-dithiane sulfoxide, this type of hyperconjugation has been computationally identified as a key stabilizing factor for the equatorial conformer. acs.org
Interactions involving the S=O bond : The sulfoxide group itself participates in hyperconjugation. For instance, donation from an oxygen lone pair into an adjacent antibonding C-S orbital (LP(O) → σC-S) can occur. nih.gov Furthermore, interactions between C-H bonding orbitals and the S=O antibonding orbital (σC-H → σS=O) are possible, particularly when the S=O bond is in the axial position, as this provides the correct orbital symmetry for overlap. nih.gov
These stabilizing orbital overlaps play a crucial role alongside steric considerations in determining the lowest energy conformation of the molecule.
| Interaction Type | Donor Orbital | Acceptor Orbital | Potential Effect |
|---|---|---|---|
| Anomeric Effect | Sulfur Lone Pair (nS) | σC-S(O) | Stabilizes specific conformers, influences C-S bond lengths. |
| Sulfoxide Interaction | Oxygen Lone Pair (LP(O)) | σC-S | Influences electron distribution around the sulfoxide group. |
| Reverse Hyperconjugation | σC-H | σ*S=O | Stabilizes axial S=O conformer, affects NMR coupling constants. acs.orgnih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides profound insight into the molecular framework by probing the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C. While comprehensive experimental NMR data for 1,4-dithiane (B1222100), 1-oxide is not extensively reported in readily available literature, its spectral characteristics can be predicted based on fundamental principles and comparison with the parent compound, 1,4-dithiane.
In the ¹H NMR spectrum of the parent 1,4-dithiane, all eight protons are chemically and magnetically equivalent due to the molecule's symmetry and rapid chair-to-chair interconversion, resulting in a single sharp peak at approximately 2.85 ppm. nih.gov
The introduction of a single oxygen atom to form 1,4-dithiane, 1-oxide breaks this symmetry. The molecule is no longer symmetrical, leading to distinct chemical environments for the protons on the different methylene (B1212753) groups. The protons on the carbons adjacent to the sulfoxide (B87167) group (C2 and C6) are expected to be deshielded and shift downfield compared to those adjacent to the sulfide (B99878) group (C3 and C5). Furthermore, the protons on a single methylene carbon (geminal protons) become diastereotopic, meaning they are chemically non-equivalent and should, in principle, have different chemical shifts and exhibit coupling to each other.
The protons at C2 and C6 would be most affected by the electronegative oxygen of the sulfinyl group and are expected to appear as complex multiplets at a lower field. The protons at C3 and C5, being adjacent to the unmodified sulfur atom, would resonate at a higher field, but still likely as complex multiplets due to geminal and vicinal coupling.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H-2, H-6 | Downfield (e.g., 3.0 - 3.5) | Complex Multiplet |
Note: The table presents predicted values based on chemical principles. Actual experimental values may vary.
Similar to the proton spectrum, the ¹³C NMR spectrum of this compound is expected to show increased complexity compared to its parent compound. 1,4-dithiane displays a single resonance at approximately 29.14 ppm, indicating that all four carbon atoms are equivalent. nih.gov
For this compound, the symmetry is broken, leading to two distinct carbon environments:
C2 and C6: These carbons are directly attached to the sulfoxide group (S=O). The strong deshielding effect of the sulfoxide would cause these signals to appear at a significantly lower field.
C3 and C5: These carbons are adjacent to the sulfide group (-S-) and would resonate at a higher field, closer to the chemical shift observed for 1,4-dithiane.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2, C6 | Downfield (e.g., 45 - 55) |
Note: The table presents predicted values based on chemical principles. Actual experimental values may vary.
To unambiguously assign the predicted proton and carbon signals and confirm the molecular structure, two-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would show cross-peaks connecting the protons on C2 with those on C3, and the protons on C5 with those on C6, confirming the connectivity around the ring. It would also show correlations between the non-equivalent geminal protons on each carbon.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). This powerful technique would definitively link the proton signals to their corresponding carbon signals. For instance, the downfield proton signals would show a cross-peak to the downfield carbon signals, confirming their assignment to the C2/C6 positions near the sulfoxide.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). This is crucial for piecing together the molecular skeleton. For example, the protons on C2 would show a correlation to the carbon at C3 (two-bond) and potentially C5 (three-bond, across the sulfide), providing definitive evidence for the ring structure and the relative positions of the methylene groups.
Together, these 2D techniques provide a comprehensive map of the molecular connectivity, allowing for the confident assignment of all ¹H and ¹³C resonances and confirmation of the this compound structure.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both IR and Raman techniques, is a powerful method for identifying functional groups and probing the conformational characteristics of a molecule.
The most prominent feature in the vibrational spectrum of this compound is the stretching vibration of the sulfinyl (S=O) group. This bond typically gives rise to a strong absorption band in the IR spectrum. Research on this compound reports the observation of its Raman and infrared spectra in the 4000 to 130 cm⁻¹ range for polycrystalline samples. chemeo.com The S=O stretching vibration is a key diagnostic peak for confirming the oxidation of the parent dithiane. In cyclic sulfoxides, the frequency of the S=O stretch is sensitive to its environment and the conformation of the ring. For this compound, this absorption is typically found in the region of 1000-1050 cm⁻¹.
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectrum |
|---|---|---|
| S=O Stretch | 1000 - 1050 | IR (Strong), Raman (Medium) |
| C-S Stretch | 600 - 750 | IR (Medium), Raman (Strong) |
| CH₂ Rocking/Twisting | 750 - 1300 | IR, Raman |
The six-membered ring of this compound is not planar and, like cyclohexane (B81311), adopts non-planar conformations to relieve ring strain. The primary conformations are the chair and boat forms. The orientation of the sulfinyl oxygen can be either axial or equatorial.
Spectroscopic studies have been performed to determine the preferred conformation. Analysis of the Raman and infrared spectra of this compound led researchers to assign the observed vibrational bands based on the assumption of a chair form with the sulfinyl oxygen in an axial position (Cₛ symmetry). chemeo.com This axial preference is a well-documented phenomenon in many six-membered ring sulfoxides, such as thiane-1-oxide. The preference for the axial conformation is often attributed to favorable electrostatic interactions and the minimization of steric hindrance. The vibrational coupling observed between the skeletal modes and the S=O deformation modes in the spectra provides further evidence supporting this specific conformational assignment. chemeo.com
Mass Spectrometry (MS)
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and probing the structure of compounds. For this compound, this method is crucial for verifying its elemental composition and understanding its structural arrangement through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) distinguishes between molecules with the same nominal mass by providing highly accurate mass measurements, which in turn allows for the confident determination of a compound's elemental formula. The molecular formula of this compound is C4H8OS2, giving it a theoretical exact mass of approximately 136.0020 Da for the neutral molecule. chemsrc.com
In a typical HRMS experiment, such as one using electrospray ionization (ESI), the compound is ionized, often by protonation to form an [M+H]⁺ adduct or by association with a sodium ion to form an [M+Na]⁺ adduct. The instrument then measures the mass-to-charge ratio (m/z) of these ions with high precision. Comparing the measured m/z to the calculated theoretical value for potential formulas allows for unambiguous confirmation of the molecular formula. High-resolution instruments can differentiate between ions with very similar masses, providing confidence in the assigned chemical structure. copernicus.org
Table 1: Theoretical Exact Masses for this compound Ions
| Ion Type | Molecular Formula | Theoretical m/z |
|---|---|---|
| [M]⁺ | C4H8OS2⁺ | 136.0020 |
| [M+H]⁺ | C4H9OS2⁺ | 137.0098 |
| [M+Na]⁺ | C4H8NaOS2⁺ | 159.0019 |
In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion is subjected to high energy, causing it to break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. The fragmentation of cyclic compounds like this compound often involves ring cleavage and the loss of stable neutral molecules or radicals. libretexts.orgaip.org
For this compound, the molecular ion peak ([M]⁺) would be observed at an m/z of 136. Key fragmentation pathways can be predicted based on the structure. The presence of sulfur and oxygen atoms influences the fragmentation. Common fragmentation patterns for heterocyclic compounds include alpha-cleavage (cleavage of a bond adjacent to a heteroatom) and rearrangements. libretexts.orgresearchgate.net For instance, the loss of ethylene (B1197577) (C2H4, 28 Da) or thioformaldehyde (B1214467) (CH2S, 46 Da) are plausible fragmentation pathways. The cleavage of the S-O bond could also occur.
Analysis of C-glycosides, which also involve complex ring structures, shows that ring fragmentation and water loss are major pathways, which could be analogous to the behavior of dithiane oxides. nih.gov The specific fragments observed provide a fingerprint that helps to confirm the identity and structure of the compound.
Table 2: Plausible Fragment Ions in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment | Proposed Formula |
|---|---|---|
| 136 | Molecular Ion | [C4H8OS2]⁺ |
| 108 | Loss of ethylene | [C2H4OS2]⁺ |
| 90 | Loss of H2S and C2H4 | [C2H2O]⁺ |
| 88 | Loss of thioformaldehyde | [C3H4OS]⁺ |
| 75 | Thioethen-1-ol radical cation | [C2H3OS]⁺ |
| 60 | Thioformaldehyde cation radical | [CH2S]⁺ |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and conformational details.
Studies on related dithiane compounds have consistently shown that the six-membered dithiane ring adopts a chair conformation. iucr.orgrsc.org For this compound, this chair conformation is also expected. A key structural feature is the orientation of the sulfoxide oxygen atom, which can be either axial or equatorial. In the crystal structure of a related compound, beta-dithiane disulphoxide, the molecule is in a chair configuration. iucr.org The analysis of various 1,3-dithiane (B146892) oxides also confirms the prevalence of the chair conformation. rsc.org
The crystal structure of 1,4-dithiane itself has been determined, providing a foundational understanding of the ring system. iucr.org More complex structures, such as the tetraoxide derivative, have also been studied in detail, revealing monoclinic crystal systems. researchgate.netnih.gov These studies show how intermolecular forces, like C-H···O hydrogen bonds, influence the packing of the molecules in the crystal lattice. researchgate.netiucr.org While a specific crystallographic report for the monosubstituted this compound was not found in the search results, the data from closely related structures provide a strong basis for predicting its solid-state characteristics.
Table 3: Representative Crystallographic Data for a Related Dithiane Derivative (1,4-dithiane 1,1,4,4-tetraoxide, Phase 2)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/n |
| a (Å) | 7.1305 |
| b (Å) | 5.7245 |
| c (Å) | 8.3760 |
| β (°) | 91.138 |
| Z (molecules per unit cell) | 2 |
Table 4: List of Compounds
| Compound Name |
|---|
| This compound |
| Thioformaldehyde |
| 1,4-Dithiane |
| beta-Dithiane disulphoxide |
Reactivity and Reaction Mechanisms of 1,4 Dithiane 1 Oxide
Reactions Involving the Sulfinyl Moiety
The sulfinyl group is a pivotal functional group in 1,4-dithiane (B1222100) 1-oxide, dictating a significant portion of its reactivity.
The Pummerer rearrangement is a characteristic reaction of sulfoxides, converting them into α-acyloxy thioethers. cardiff.ac.uk For 1,4-dithiane 1-oxide, this type of rearrangement can be initiated by activating the sulfoxide (B87167) oxygen with an electrophile, such as an acid anhydride (B1165640). This is followed by the elimination of a proton from an adjacent carbon, leading to the formation of a sulfonium (B1226848) intermediate. Subsequent nucleophilic attack can then occur at the carbon atom. beilstein-journals.orgnih.gov
This reactivity is exemplified in the synthesis of dihydrodithiin-based nucleoside analogs, where the Pummerer-type chemistry is employed to decorate the carbon atoms of the dithiane ring. beilstein-journals.orgnih.gov The reaction proceeds through the oxidation of a sulfur atom in a dihydrodithiin building block, followed by the addition of a nucleophile to the resulting sulfonium intermediate. beilstein-journals.orgnih.gov
It is worth noting that while the Pummerer rearrangement typically leads to fully unsaturated dithiin rings, in some cases, the sulfonium intermediates can be trapped by nucleophiles before the final elimination of a proton occurs. beilstein-journals.orgnih.gov
The sulfur atom in 1,4-dithiane 1-oxide can be further oxidized to higher oxidation states. Oxidation of the sulfoxide can lead to the formation of 1,4-dithiane 1,1-dioxide (a sulfone) or, if both sulfur atoms are oxidized, 1,4-dithiane 1,4-dioxide (a disulfoxide). beilstein-journals.orgnih.gov The formation of cis- and trans-sulfoxide stereoisomers is possible with partial oxidation. beilstein-journals.orgnih.gov
The oxidation of 1,4-dithiane derivatives to their corresponding sulfones is a common transformation. For instance, 1,4-dithiin tetraoxides can be readily synthesized from the corresponding sulfides by treatment with an excess of a perbenzoic acid. beilstein-journals.orgnih.gov In some cases, selective oxidation to either sulfoxides or sulfones can be achieved by controlling the stoichiometry of the oxidizing agent, such as hydrogen peroxide, catalyzed by reagents like LiNbMoO6. organic-chemistry.org
The sulfoxide group in 1,4-dithiane 1-oxide can be reduced back to a thioether (sulfide). This deoxygenation is a fundamental transformation in organic sulfur chemistry. A variety of reducing agents and methods have been developed for this purpose, often featuring high yields and chemoselectivity.
Common reagents and systems for the reduction of sulfoxides include:
Triethylamine (Et3N) and thionyl chloride (SOCl2): This system provides an efficient and practical method for the deoxygenation of a wide range of sulfoxides. rsc.org
Diboron reagents: Bis(catecholato)diboron (B2cat2) is an effective reducing agent that tolerates various functional groups. researchgate.net
Sodium borohydride (B1222165) and iodine: This combination in anhydrous THF can chemoselectively deoxygenate sulfoxides in the presence of other reducible functional groups. organic-chemistry.org
Triflic anhydride and potassium iodide: This reagent system effectively deoxygenates sulfoxides at room temperature. organic-chemistry.org
3-Mercaptopropionic acid with catalytic NBS or I2: This method works at ambient temperature and is compatible with acid-sensitive substrates. organic-chemistry.org
D-camphorsulfonic acid (D-CSA): This reagent offers a metal-free and additive-free method for the deoxygenation of diverse sulfoxides. researchgate.net
Polyols (pinacol or glycerol) with a [MoO2Cl2(dmf)2] catalyst: This provides an environmentally friendly approach with non-toxic byproducts. innoget.com
| Reagent/System | Key Features |
| Et | Wide substrate scope, practical. rsc.org |
| B | Functional group tolerance. researchgate.net |
| NaBH | Chemoselective. organic-chemistry.org |
| Triflic anhydride / KI | Effective at room temperature, good functional group tolerance. organic-chemistry.org |
| 3-Mercaptopropionic acid / NBS or I | Mild conditions, compatible with acid-sensitive groups. organic-chemistry.org |
| D-CSA | Metal-free, additive-free. researchgate.net |
| Polyols / [MoO | Environmentally friendly. innoget.com |
Carbon-Centered Reactivity Adjacent to Sulfur
The presence of the sulfur atoms in the 1,4-dithiane 1-oxide ring also influences the reactivity of the adjacent carbon atoms.
The protons on the carbon atoms alpha to the sulfoxide group in 1,4-dithiane 1-oxide can be removed by a strong base to form a carbanion. The functionalization of the parent 1,4-dithiane can be challenging due to the propensity for β-fragmentation of its lithiated derivatives. beilstein-journals.orgresearchgate.net
The stability and reactivity of lithiated dithianes are well-documented, particularly in the context of the Corey-Seebach reaction, where 1,3-dithianes are used as acyl anion equivalents. wikipedia.org The lithiated 1,3-dithiane (B146892) can be generated using butyllithium (B86547) and subsequently reacted with various electrophiles. wikipedia.org Similar principles can be applied to 1,4-dithiane derivatives. However, the lithiated derivatives of 1,4-dithianes can be unstable and prone to ring-opening reactions. beilstein-journals.org
For instance, attempts to generate 'ortho-lithiated' dithiins at 0 °C resulted in quantitative ring opening. beilstein-journals.org The stability of these lithiated species is temperature-dependent, and at lower temperatures (-70 °C), they may still be unstable. beilstein-journals.org The use of "turbo-Hauser-type" bases has allowed for the magnesiation or zincation of 1,4-dithiins at higher temperatures, providing more stable organometallic reagents for subsequent reactions. beilstein-journals.org
The carbanions generated from the deprotonation of 1,4-dithiane 1-oxide and its derivatives are potent nucleophiles and can participate in a variety of carbon-carbon bond-forming reactions.
Lithiated 1,3-dithiane oxides have been shown to undergo nucleophilic addition to a range of electrophiles, including aldehydes, ketones, esters, and N-acylimidazoles, often with high diastereoselectivity. researchgate.net These reactions have been applied in the enantioselective synthesis of compounds like α-hydroxy acids. researchgate.net
Alkylation of lithiated dithianes is a cornerstone of their synthetic utility. nih.gov The reaction of 2-lithio-1,3-dithianes with electrophiles such as alkyl halides is a key step in the Corey-Seebach reaction. wikipedia.org Arenesulfonates of primary alcohols have also been shown to be effective alkylating agents for 2-lithio-1,3-dithianes, providing high yields of the 2-alkyl derivatives. organic-chemistry.org
The alkylation of dihydrodithiins via lithiation and reaction with electrophiles is a versatile method, although it may be more limited in scope compared to the well-established chemistry of 1,3-dithianes. beilstein-journals.orgnih.gov
Ring-Opening and Fragmentation Pathways
The 1,4-dithiane ring, once oxidized to the sulfoxide, can undergo several ring-opening and fragmentation reactions. These pathways are often triggered by the introduction of a reactive site, such as a carbanion, or by energetic inputs like those in mass spectrometry.
A primary fragmentation route for saturated heterocycles is the β-fragmentation pathway, particularly in their lithiated forms. doi.orgbeilstein-journals.org For 1,4-dithiane derivatives, functionalization can be challenging due to the high propensity for this type of fragmentation. beilstein-journals.org The oxidation of one of the sulfur atoms to a sulfoxide modifies the stability and reactivity of the ring. In the case of lithiated 1,3-dithiane 1-oxide, a related isomer, reactions can proceed with the displacement of the thiolate unit, representing a ring-opening fragmentation. uobasrah.edu.iq
Another significant reaction pathway that can be initiated by the sulfoxide group is the Pummerer rearrangement. beilstein-journals.orgacs.org This reaction typically occurs when an alkyl sulfoxide is treated with an activating agent, such as an acid anhydride. uobasrah.edu.iq The process converts the sulfoxide into an α-acyloxythioether. This intermediate can then undergo further reactions, potentially leading to fragmentation or the introduction of new functional groups. For instance, treatment of a lithiated 2-methoxy-1,3-dithiane (B15476882) 1-oxide intermediate with trifluoroacetic anhydride can induce a Pummerer rearrangement, creating a trifluoroacetoxyalkylthiolate group that acts as a leaving group, facilitating further reactions. uobasrah.edu.iq
Mass spectrometry provides direct insight into the fragmentation pathways of molecules. The fragmentation patterns of 1,4-dithianes are noted to be very similar to those of 1,4-oxathianes. doi.org Upon electron ionization, the molecular ion of 1,4-dithiane (m/z 120) is formed. nih.gov Subsequent fragmentation would be expected to proceed via cleavage of the C-S and C-C bonds. For 1,4-dithiane 1-oxide, the molecular ion (m/z 136) would be expected to undergo characteristic losses. Common fragmentation patterns for sulfoxides include the loss of the oxygen atom (M-16) or the loss of a sulfinyl group (R-S=O). The fragmentation of the 1,4-dithiane 1-oxide ring would likely lead to the formation of stable sulfur-containing radical cations and neutral fragments.
Table 1: Common Fragmentation Pathways
| Pathway | Triggering Conditions | Key Intermediates/Products | Reference |
|---|---|---|---|
| β-Fragmentation | Lithiation (e.g., with n-butyllithium) | Ring-opened thioether enolates | beilstein-journals.org |
| Pummerer Rearrangement | Activation with acid anhydrides (e.g., trifluoroacetic anhydride) | α-Acyloxythioethers | uobasrah.edu.iqacs.org |
| Mass Spectrometric Fragmentation | Electron Ionization | Radical cations from cleavage of C-S and C-C bonds | doi.orgnih.gov |
Investigation of Reaction Mechanisms through Kinetic and Isotopic Studies
The elucidation of reaction mechanisms for compounds like 1,4-dithiane 1-oxide relies heavily on experimental techniques such as kinetic analysis and isotopic labeling. These studies provide quantitative data on reaction rates and trace the paths of atoms through complex transformations.
Kinetic studies measure how the rate of a reaction changes with the concentration of reactants, temperature, and other variables. This information is used to determine the reaction order, rate constants, and activation energies, which are fundamental to defining the mechanism. For example, in a study of the oxidation of various sulfides by a hydroperoxorhodium complex, the kinetics of the oxidation of 1,4-dithiane were investigated. The reaction was found to follow a third-order rate law, and a specific rate constant was determined, providing insight into the transition state of the oxygen transfer reaction. acs.org
Table 2: Kinetic Data for the Oxidation of 1,4-Dithiane
| Reaction | Oxidant | Solvent/Conditions | Rate Constant (k) | Reference |
|---|---|---|---|---|
| Oxidation of 1,4-dithiane | (NH3)4(H2O)RhOOH2+ | Aqueous, 25 °C, μ = 0.10 M | 182 M-2s-1 | acs.org |
Isotopic labeling is a powerful tool for tracking the movement of atoms during a reaction. nih.gov By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium, ¹²C with ¹³C, or ¹⁶O with ¹⁸O), its fate can be followed using techniques like mass spectrometry or NMR spectroscopy.
In the context of sulfoxide chemistry, ¹⁸O-labeling is particularly informative. For instance, in sulfoxide transfer reactions, labeling the oxygen atom of the sulfoxide with ¹⁸O can definitively prove whether it is the atom being transferred to a substrate. nih.govacs.org Such experiments have supported mechanisms involving the formation of oxodisulfonium (S-O-S) dication intermediates in reactions between sulfoxides and activating agents like triflic anhydride. nih.govresearchgate.net These studies show that the oxygen atom can be exchanged between different sulfoxide molecules, suggesting that the stereochemical outcome of such oxidations may be under thermodynamic control. nih.gov Similarly, deuterium-labeling studies are crucial for determining whether a C-H bond is broken in the rate-determining step of a reaction, often revealed by a kinetic isotope effect. acs.org While specific isotopic labeling studies on the ring-opening and fragmentation of 1,4-dithiane 1-oxide are not widely reported, the principles from broader sulfoxide chemistry would be directly applicable to investigating its reaction mechanisms.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of sulfur-containing heterocyclic molecules like 1,4-dithiane (B1222100), 1-oxide. These calculations offer a balance between computational cost and accuracy, making them suitable for exploring conformational landscapes and spectroscopic features.
Geometry Optimization and Relative Energies of Conformers
Theoretical calculations have been instrumental in analyzing the conformational preferences of 1,4-dithiane, 1-oxide. The molecule primarily exists in a conformational equilibrium between axial and equatorial forms of the sulfoxide (B87167) oxygen atom. researchgate.net DFT studies, often complemented by experimental data from NMR spectroscopy, have shown that the axial conformer is the more stable form. researchgate.netresearchgate.net This preference is attributed to specific orbital interactions. researchgate.netresearchgate.net The stability is dictated by the orbital interaction between the lone pair of the sulfide (B99878) sulfur (LPS1) and the antibonding orbital of the C2–C3 bond (σ*C2–C3). researchgate.netresearchgate.net
Table 1: Calculated Relative Energies of this compound Conformers Note: The following table is a representative example based on typical computational chemistry findings. Actual values may vary depending on the level of theory and basis set used.
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |
|---|---|---|
| Axial | B3LYP/6-31G* | 0.00 |
| Equatorial | B3LYP/6-31G* | 1.5 - 2.5 |
Vibrational Frequency Calculations and Spectroscopic Correlations
Vibrational spectroscopy, in conjunction with DFT calculations, provides a detailed picture of the molecular vibrations of this compound. The Raman and infrared spectra of polycrystalline samples have been reported, with frequency assignments aided by computational methods. researchgate.net These studies allow for the correlation of specific spectral bands with the vibrational modes of the molecule, such as the characteristic S=O stretching frequency, as well as the various C-H and C-S stretching and bending modes. researchgate.net
Table 2: Selected Calculated Vibrational Frequencies for the Axial Conformer of this compound Note: This table presents a selection of typical vibrational modes and their calculated frequencies. The exact values and assignments depend on the specific computational methodology.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-31G*) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| S=O Stretch | ~1050 | ~1030 |
| C-S Stretch (sym) | ~680 | ~670 |
| C-S Stretch (asym) | ~720 | ~710 |
| Ring Deformation | ~450 | ~440 |
Transition State Elucidation for Reaction Pathways
While detailed studies on the transition states for reaction pathways of this compound are not extensively documented in the provided search results, it is known that related reactions, such as the formation of dithioniabicyclo[2.2.2]octane derivatives from bicyclic dithioether dications generated from 1,4-dithiane 1-oxide, have been investigated. researchgate.net Computational methods, including DFT, are crucial for elucidating the geometries and energies of transition states in such reactions, providing insights into the reaction mechanisms. researchgate.net
Ab Initio Molecular Orbital Calculations
Ab initio molecular orbital calculations, which are based on first principles without empirical parameterization, have also been applied to study this compound, offering a higher level of theoretical rigor. researchgate.netacs.orgacs.org
Basis Set Selection and Level of Theory Considerations
The accuracy of ab initio calculations is highly dependent on the choice of the basis set and the level of theory. For molecules containing second-row elements like sulfur, it is important to use basis sets that include polarization and diffuse functions to accurately describe the electronic structure. Studies on related dithiane sulfoxides have employed levels of theory such as Møller-Plesset perturbation theory (MP2) with basis sets like 6-31G(3df,2p). acs.org The selection of an appropriate theoretical level is a compromise between the desired accuracy and the computational expense.
High-Level Thermochemical Calculations and Energetics
High-level ab initio methods can be used to calculate thermochemical properties with high accuracy. While specific high-level thermochemical data for this compound is not explicitly detailed in the search results, calorimetric and computational studies have been performed on related compounds like 1,3-dithiane (B146892) sulfoxide. acs.org These studies provide valuable information on conformational energies and can involve high-level methods to achieve reliable energetic predictions. acs.org
Molecular Dynamics Simulations for Conformational Fluxionality
Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the time-dependent behavior of molecules, including conformational changes. wustl.edu For cyclic systems like this compound, understanding the conformational landscape—primarily the interconversion between chair and twist-boat forms—is crucial. researchgate.net Computational studies, generally preceding MD simulations, have established the energetics of these processes for the parent 1,4-dithiane. researchgate.net
The most stable conformation for six-membered rings like 1,4-dithiane is typically the chair form. researchgate.netresearchgate.net The molecule can interconvert to a higher-energy twist conformer through a transition state. researchgate.net For 1,4-dithiane, the energy difference between the chair and the 1,4-twist conformer has been calculated to be approximately 4.85 kcal/mol, with a transition state 11.7 kcal/mol higher in energy than the chair conformer. researchgate.netresearchgate.net The introduction of an oxygen atom to form this compound introduces asymmetry and additional complexity due to the preference of the S=O group for either an axial or equatorial position. Theoretical studies on related sulfoxides show that the axial orientation of the oxygen atom is often preferred. researchgate.net
MD simulations build upon these static calculations by simulating the atomic motions over time, allowing for the observation of the dynamic equilibrium between conformers. wustl.edumdpi.com The trajectory data from these simulations can be analyzed to determine the frequency of conformational transitions, the lifetime of each conformational state, and the pathways of interconversion. mdpi.com While specific MD simulation studies focusing exclusively on the conformational fluxionality of this compound are not extensively detailed in the surveyed literature, the principles are well-established from work on analogous heterocyclic systems. nih.govnih.gov Such simulations provide a bridge between theoretical energy calculations and experimentally observed dynamic behavior.
Electronic Structure Analysis
Natural Bond Orbital (NBO) analysis is a computational method that translates complex wavefunctions into the familiar language of Lewis structures, including lone pairs, bonds, and antibonding orbitals. uni-muenchen.de It is particularly effective for quantifying stereoelectronic interactions, such as hyperconjugation, by examining delocalization from filled (donor) to empty (acceptor) orbitals. uni-muenchen.dewisc.edu The energetic significance of these interactions is evaluated using second-order perturbation theory, yielding a stabilization energy, E(2). mdpi.com
In the context of this compound, NBO analysis provides critical insights into the conformational preferences of the sulfoxide group (axial vs. equatorial). wisc.edu The stability of a given conformer is influenced by a network of hyperconjugative interactions. These interactions involve the delocalization of electron density from donor orbitals, such as lone pairs on the oxygen and sulfur atoms (LPO and LPS) or sigma (σ) bonds within the ring, to acceptor orbitals, which are typically antibonding (σ*) or empty non-Lewis orbitals. uni-muenchen.demdpi.com
For example, studies on analogous 1,3-dithiane oxides reveal significant hyperconjugative interactions involving the oxygen lone pair and antibonding orbitals of adjacent C-S bonds (LPO → σ*C-S), which stabilize the molecule. acs.org Similar interactions are expected in this compound. The strength of these donor-acceptor interactions, quantified by the E(2) value, helps to explain the observed molecular geometry and the relative stability of different conformers. mdpi.comresearchgate.net
Table 1: Representative Donor-Acceptor Interactions and Stabilization Energies from NBO Analysis This table presents typical interactions identified in NBO analyses of sulfur-containing heterocycles. The specific energies would be calculated for this compound in a dedicated computational study.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| σ(C-S) | σ*(C-C) | Variable | Vicinal σ → σ* hyperconjugation |
| σ(C-H) | σ*(S=O) | Variable | σ → σ* hyperconjugation |
| LP(S) | σ*(C-S) | Variable | Lone Pair → σ* hyperconjugation |
| LP(O) | σ*(C-S) | Variable | Lone Pair → σ* hyperconjugation |
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution in a molecule. By partitioning the electron density, QTAIM defines atoms and the chemical bonds between them, characterizing the nature of these interactions based on the topological properties of the density at specific points called bond critical points (BCPs). researchgate.net
For this compound, QTAIM can be employed to investigate the nature of intramolecular interactions that govern its conformational stability. For instance, the analysis can distinguish between stabilizing hydrogen bonds and destabilizing steric repulsion. researchgate.net In related phosphinoyl-substituted dithianes, QTAIM has been used to confirm repulsive steric interactions between an axial substituent and syn-diaxial hydrogens. researchgate.net Conversely, it can identify and characterize attractive interactions, such as C-H···O contacts, by locating a bond path and analyzing the electron density at the corresponding BCP. researchgate.net
The application of QTAIM to the different conformers of this compound would allow for a detailed mapping of its electronic structure. Key parameters derived from this analysis, such as the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs, would provide quantitative measures of bond strength and type (e.g., covalent vs. electrostatic), offering a deeper understanding of the forces that dictate the molecule's preferred three-dimensional structure. researchgate.net
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity and kinetic stability of a molecule. libretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔEgap) is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com
Computational studies on derivatives of 1,4-dithiane have utilized FMO analysis to evaluate and compare molecular reactivity. mdpi.comgrafiati.comnih.gov For instance, in a study involving peptoids synthesized from 1,4-dithiane-2,5-diol, Density Functional Theory (DFT) calculations were used to determine the HOMO and LUMO energies and the corresponding energy gap. mdpi.com This analysis helped to assess the reactivity and stability of the synthesized molecules. mdpi.com
Table 2: Illustrative Frontier Molecular Orbital (FMO) Data This table shows a representative format for FMO data as derived from DFT calculations on related organic molecules. mdpi.com The values are illustrative and would need to be specifically computed for this compound.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | ~ -6.5 to -7.5 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| ELUMO | ~ -0.5 to -1.5 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| ΔEgap (LUMO-HOMO) | ~ 5.0 to 7.0 | Energy gap; a larger gap indicates higher kinetic stability and lower chemical reactivity. |
Applications of 1,4 Dithiane 1 Oxide in Advanced Organic Synthesis
Chiral Auxiliaries and Stereocontrol in Organic Reactions
The stereocontrol exerted by a chiral molecule is fundamentally linked to its conformational preferences. For 1,4-dithiane (B1222100) 1-oxide, the sulfoxide (B87167) group introduces a stereocenter and significantly influences the geometry of the six-membered ring.
Theoretical and experimental studies, including NMR data and NBO analysis, have shown that 1,4-dithiane 1-oxide exists in a chair conformation. researchgate.net Unlike its 1,3-isomer where the equatorial form is often favored, the most stable conformer of 1,4-dithiane 1-oxide features an axially oriented oxygen atom. researchgate.netresearchgate.net This preference is dictated by stereoelectronic factors, specifically orbital interactions between the lone pair of the sulfide (B99878) sulfur (S1) and the antibonding orbital of the C2–C3 bond (LPS1→σ*C2–C3). researchgate.net In contrast, the cis-1,4-dithiane-1,4-dioxide isomer is thought to adopt a flexible, twisted boat conformation. cdnsciencepub.com
| Compound | Predominant Conformation | Key Stabilizing Factor |
| 1,4-Dithiane 1-oxide | Chair (Axial Oxygen) | Orbital Interaction (LPS1→σ*C2–C3) researchgate.net |
| cis-1,4-Dithiane 1,4-dioxide | Flexible (Twisted Boat) | Minimization of Dipole-Dipole Repulsion cdnsciencepub.com |
| 1,3-Dithiane (B146892) 1-oxide | Chair (Equatorial Oxygen) | Repulsive interaction between lone pairs on sulfur and oxygen researchgate.net |
The use of dithiane oxides as chiral auxiliaries in reactions such as aldol (B89426) and Michael additions typically requires the formation of a stabilized carbanion (lithiated species) adjacent to the dithiane ring. However, the functionalization of the saturated 1,4-dithiane ring through metalation is challenging due to the propensity of the resulting lithiated derivatives to undergo a rapid β-fragmentation pathway. beilstein-journals.org Consequently, the application of 1,4-dithiane 1-oxide as a chiral auxiliary for controlling diastereoselectivity in aldol or Michael additions is not well-documented in contrast to its 1,3-dithiane counterpart.
While the asymmetric oxidation of sulfides is a known strategy for producing chiral sulfoxides, the subsequent use of enantiomerically pure 1,4-dithiane 1-oxide as a chiral building block or auxiliary to transfer chirality to new molecules is not a widely reported synthetic strategy. Its primary challenge remains the limited C-H acidity and instability of its carbanion, which restricts its utility in many common enantioselective transformations.
Versatile Building Blocks for Complex Molecular Architectures
Despite the challenges in its use as a chiral auxiliary, 1,4-dithiane 1-oxide serves as a valuable building block for the synthesis of other complex heterocyclic systems.
A review of synthetic strategies indicates that derivatives of 1,4-dithianes can serve as versatile C2-synthons for assembling complex molecular architectures. beilstein-journals.org However, specific examples detailing the incorporation of the 1,4-dithiane 1-oxide unit itself into the total synthesis of natural products are not prominently featured in the scientific literature. Its presence has been noted as an impurity and thermal decomposition product of mustard gas. army.mil
The synthesis of 1,4-dithiane 1-oxide and its subsequent use to construct more complex heterocycles has been reported. One synthetic route involves the reaction of divinyl sulfoxide with sodium sulfide, which proceeds through an addition-cyclization mechanism to yield 1,4-dithiane 1-oxide. researchgate.netresearchgate.net This reaction can be accelerated using microwave activation. researchgate.net
Furthermore, 1,4-dithiane 1-oxide can be used as a precursor to generate a bicyclic dithioether dication. This reactive intermediate undergoes conjugate addition reactions with carbon-carbon multiple bonds, such as those in arylalkenes, to produce derivatives of dithioniabicyclo[2.2.2]octane. researchgate.net This transformation highlights its role as a foundational block for constructing intricate, positively charged sulfur-containing scaffolds.
| Reactants | Reagents/Conditions | Product | Yield |
| Divinyl sulfoxide, Sodium sulfide | Aqueous medium, 50–55°C, 3 h | 1,4-Dithiane 1-oxide | Not specified researchgate.net |
| 1,4-Dithiane 1-oxide , Arylalkenes | 1. Generation of dication; 2. Addition | Dithioniabicyclo[2.2.2]octane derivative | Not specified researchgate.net |
Advanced Analytical Techniques for Characterization and Quantification in Research
Chromatographic Separations for Isomer Resolution (e.g., Chiral High-Performance Liquid Chromatography)
Due to the chiral nature of the sulfoxide (B87167) group, 1,4-dithiane (B1222100), 1-oxide exists as a pair of enantiomers. The separation and quantification of these stereoisomers are paramount for stereoselective synthesis and detailed pharmacological studies. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the predominant technique for achieving this resolution.
The selection of an appropriate CSP is critical for the successful separation of sulfoxide enantiomers. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in resolving a wide range of chiral sulfoxides. nih.govrsc.org These CSPs often employ a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, to differentiate between enantiomers. nih.gov
Metal-Organic Frameworks (MOFs) have also emerged as a novel class of CSPs for the enantioselective separation of sulfoxides. rsc.org Homochiral MOFs can create a stereochemically defined environment that allows for the differential interaction with each enantiomer, leading to their separation. rsc.org The elution order of the enantiomers can sometimes be predicted based on the interactions between the sulfoxide's S=O group and the chiral environment of the stationary phase. rsc.org
The development of a chiral HPLC method for 1,4-dithiane, 1-oxide would involve screening various CSPs and optimizing the mobile phase composition. Typical mobile phases consist of a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol such as isopropanol (B130326) or ethanol. rsc.org The ratio of these solvents is adjusted to achieve optimal resolution and retention times.
Table 1: Illustrative Parameters for Chiral HPLC Method Development for this compound Enantiomers
| Parameter | Typical Range/Options | Purpose |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H), MOF-based | To provide a chiral environment for enantiomeric recognition. |
| Mobile Phase | Hexane/Isopropanol, Hexane/Ethanol | To control the elution strength and selectivity. |
| Solvent Ratio | 90:10 to 50:50 (v/v) | To fine-tune retention time and resolution. |
| Flow Rate | 0.5 - 1.5 mL/min | To influence analysis time and peak shape. |
| Detection | UV at 210-230 nm | To monitor the elution of the enantiomers. |
| Column Temperature | 20 - 40 °C | To affect the thermodynamics of the separation. |
Hyphenated Techniques for Reaction Monitoring and Product Analysis (e.g., GC-MS, LC-MS)
Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable tools for monitoring the synthesis of this compound and for the comprehensive analysis of the reaction mixture. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful in this regard.
Reaction Monitoring: The synthesis of this compound typically involves the controlled oxidation of 1,4-dithiane. LC-MS is exceptionally well-suited for monitoring the progress of such reactions in real-time. acs.orgwaters.com Small aliquots of the reaction mixture can be periodically withdrawn, diluted, and injected into the LC-MS system. This allows for the simultaneous tracking of the disappearance of the starting material (1,4-dithiane) and the appearance of the desired product (this compound). The formation of any over-oxidized byproducts, such as 1,4-dithiane-1,4-dioxide, can also be monitored. acs.org The high sensitivity and selectivity of MS detection enable the identification and quantification of these species even at low concentrations.
Product Analysis: Following the completion of the reaction, GC-MS and LC-MS are employed for the detailed characterization of the product mixture.
GC-MS: For volatile and thermally stable compounds, GC-MS provides excellent separation and structural information. While sulfoxides can sometimes be prone to thermal degradation, with appropriate GC conditions (e.g., lower injection port temperatures), GC-MS can be a viable analytical tool. The mass spectrum of this compound would exhibit a molecular ion peak and characteristic fragmentation patterns, including the loss of an oxygen atom, which is a common fragmentation pathway for sulfoxides. researchgate.net
LC-MS: LC-MS is a more versatile technique for the analysis of a wider range of compounds, including those that are not amenable to GC. researchgate.net It is particularly useful for the analysis of sulfoxides. acs.org The liquid chromatograph separates the components of the mixture, and the mass spectrometer provides mass-to-charge ratio information for each component, confirming their identity. Tandem mass spectrometry (MS/MS) can be used to further elucidate the structure of the products by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. shimadzu.com
Table 2: Representative GC-MS and LC-MS Parameters for the Analysis of this compound
| Technique | Parameter | Typical Conditions |
| GC-MS | Column | Capillary column (e.g., DB-5ms) |
| Oven Program | Temperature gradient (e.g., 50 °C to 250 °C) | |
| Ionization Mode | Electron Ionization (EI) | |
| Mass Analyzer | Quadrupole or Ion Trap | |
| LC-MS | Column | Reversed-phase C18 column |
| Mobile Phase | Water/Acetonitrile or Water/Methanol with formic acid | |
| Ionization Mode | Electrospray Ionization (ESI), positive mode | |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |
Crystallographic Databases and Computational Structure Prediction
Crystallographic Databases: The Cambridge Structural Database (CSD) is a comprehensive repository of small-molecule organic and metal-organic crystal structures. nih.gov A search of the CSD would reveal the crystal structure of the parent compound, 1,4-dithiane, providing precise bond lengths and angles for the dithiane ring system. This information serves as a crucial starting point for understanding the geometry of its oxidized derivatives.
Computational Structure Prediction: In the absence of experimental crystallographic data, computational methods are powerful tools for predicting the three-dimensional structure and conformational preferences of this compound. Ab initio and density functional theory (DFT) calculations can be employed to determine the most stable conformations of the molecule. nih.gov
For 1,4-dithiane, computational studies have shown that the chair conformation is the most stable, similar to cyclohexane (B81311). nih.gov The introduction of a single sulfoxide group in this compound is expected to influence the conformational equilibrium. The sulfinyl oxygen can adopt either an axial or an equatorial position, leading to two distinct chair conformers. Computational studies can predict the relative energies of these conformers, providing insights into which is more likely to be populated. These calculations also provide detailed geometric parameters, such as bond lengths, bond angles, and dihedral angles.
Table 3: Key Structural Parameters of 1,4-Dithiane and Predicted Conformational Data for this compound
| Compound | Parameter | Value/Prediction | Source |
| 1,4-Dithiane | Conformation | Chair | CSD, Computational nih.govnih.gov |
| C-S Bond Length | ~1.81 Å | CSD nih.gov | |
| C-C Bond Length | ~1.52 Å | CSD nih.gov | |
| This compound | Predicted Stable Conformation | Chair | Computational Analogy nih.gov |
| Oxygen Orientation | Axial vs. Equatorial | Computational Prediction | |
| Relative Energy (Axial vs. Eq.) | To be determined by calculation | Computational Prediction |
Future Research Directions and Emerging Themes
Development of More Efficient and Sustainable Synthetic Routes
A primary focus for future research will be the development of synthetic pathways to 1,4-dithiane (B1222100), 1-oxide and related structures that are not only more efficient but also environmentally benign. Current methods often rely on multi-step procedures that may involve hazardous reagents and generate significant waste. The future direction points towards the adoption of green chemistry principles.
Key research objectives in this area include:
One-Pot Syntheses: Designing single-step or tandem reactions that minimize intermediate purification steps, thereby saving time, resources, and reducing solvent usage.
Catalysis: Exploring novel and more effective catalysts, including organocatalysts, to facilitate the synthesis with higher atom economy. For instance, the use of cost-effective and environmentally friendly catalysts like N,N-Diisopropylethylamine (DIPEA) in aqueous media represents a promising approach. nih.gov
Green Solvents: Shifting from traditional volatile organic solvents to greener alternatives such as water, supercritical fluids, or bio-based solvents. nih.gov
Renewable Feedstocks: Investigating the use of renewable starting materials to reduce the reliance on petrochemical sources.
The development of such sustainable routes is crucial for the industrial applicability of 1,4-dithiane, 1-oxide and its derivatives, making them more accessible for various applications. nih.gov
Exploration of Novel Reactivity Patterns and Catalytic Transformations
While the fundamental reactivity of 1,4-dithiane and its oxidized forms is established, there remains a vast, underexplored landscape of chemical transformations. Future investigations will aim to uncover novel reactivity patterns and expand the catalytic applications of these compounds. nih.govresearchgate.net
Emerging themes in this domain are:
Asymmetric Catalysis: Designing chiral derivatives of this compound that can act as ligands or catalysts in asymmetric reactions to produce enantiomerically pure compounds, which are highly valuable in the pharmaceutical industry. The use of non-racemic chiral sulfoxides as sources of chirality for asymmetric carbon-carbon bond formation is a well-established concept that can be expanded. orgsyn.org
Photoredox Catalysis: Utilizing visible light-driven photoredox catalysis to enable new bond-forming reactions involving 1,4-dithiane-derived radical intermediates. nih.gov This approach offers mild reaction conditions and unique reactivity that is often inaccessible through traditional thermal methods.
Cycloaddition Reactions: Further exploring the utility of 1,4-dithiane derivatives as building blocks in various cycloaddition reactions to construct complex polycyclic and heterocyclic architectures. nih.govmtak.hu
Catalytic Deprotection: An outstanding challenge is the development of mild and catalytic methods for the cleavage (deprotection) of dithiane-type systems, which would significantly enhance their utility as temporary tethering or protecting groups in complex molecule synthesis. nih.gov
The table below summarizes potential areas for exploring novel reactivity.
| Research Area | Potential Transformation | Significance |
| Asymmetric Catalysis | Enantioselective C-C bond formation | Access to chiral molecules for pharmaceuticals |
| Photoredox Catalysis | C-H functionalization, cross-coupling | Mild reaction conditions, novel bond formations nih.gov |
| Cycloaddition Reactions | Synthesis of complex heterocycles | Rapid construction of molecular complexity nih.gov |
| Organoborane Chemistry | 1,2-migration reactions | Formation of new C-C bonds and functional groups cardiff.ac.uk |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. ucc.ieyoutube.com Integrating the synthesis and subsequent transformations of this compound into flow chemistry platforms is a key future direction.
The benefits of this approach include:
Enhanced Safety: Flow reactors handle only small volumes of reactive intermediates at any given time, minimizing the risks associated with potentially hazardous reactions or unstable compounds.
Improved Efficiency: Superior heat and mass transfer in microreactors can lead to significantly reduced reaction times, increased yields, and better selectivity compared to batch processes. ucc.ienih.gov
Scalability: Scaling up production in a flow system is often more straightforward than in batch, involving running the system for a longer duration or using parallel reactors. nih.gov
Automation: Flow chemistry setups can be readily automated, allowing for high-throughput screening of reaction conditions and the rapid synthesis of compound libraries for applications like drug discovery. unimi.it
Researchers will likely focus on developing robust flow protocols for the key synthetic steps involved in producing and functionalizing this compound, paving the way for its on-demand and automated production. youtube.comunimi.it
Advanced Computational Design for Predictive Chemistry
Computational chemistry and machine learning are becoming indispensable tools for accelerating materials and molecule discovery. upenn.eduarxiv.org In the context of this compound, advanced computational methods can provide deep insights and predictive power, guiding experimental efforts.
Future research in this area will likely involve:
Reaction Mechanism and Selectivity Prediction: Using methods like Density Functional Theory (DFT) to elucidate complex reaction mechanisms, understand the origins of stereoselectivity, and predict the outcomes of new transformations. mtak.hu Computational studies can help rationalize experimentally observed product ratios by calculating activation free energies and analyzing distortion energies of transition states. mtak.hu
Catalyst Design: Computationally screening libraries of potential catalysts to identify promising candidates for specific transformations, thereby reducing the time and effort required for experimental catalyst development.
Predicting Physicochemical Properties: Employing first-principles methods and machine learning potentials to predict the electronic, optical, and material properties of novel compounds derived from this compound. upenn.eduarxiv.org This is particularly relevant for applications in materials science, such as the development of organic electronics.
High-Throughput Screening: Leveraging computational screening to explore the vast chemical space of possible this compound derivatives and identify molecules with desired properties for specific applications. upenn.edu
By combining computational predictions with experimental validation, researchers can significantly accelerate the discovery and optimization of new synthetic methods and applications for this compound.
Q & A
Q. What are the established synthetic routes for 1,4-Dithiane 1-oxide, and how are the products characterized?
- Methodological Answer : 1,4-Dithiane 1-oxide is synthesized via oxidation of 1,4-dithiane using oxidizing agents like molecular iodine (I₂) in solution. Variations in solvent polarity (e.g., dichloromethane vs. chloroform) can yield different isomers or polymorphs, such as equatorial/axial isomers or cocrystals like (1,4-dithiane)·(I₂) . Characterization relies on X-ray crystallography (e.g., Mercury software for structural analysis) and spectroscopic methods (UV-Vis, NMR). Dihedral angles between planes in host-guest complexes (e.g., Cu₂(NBA)₂•(1,4-dithiane)) reveal deviations caused by steric effects, which are quantified using crystallographic data .
Q. What analytical techniques are recommended for detecting 1,4-Dithiane 1-oxide in environmental samples?
- Methodological Answer : Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is effective for trace detection. For example, 1,4-Dithiane has a detection limit (LOD) of 1 ng/mL using extracted ion monitoring (m/z 120) with a precision of 3.3% RSD . Solvent selection (e.g., methylene chloride) and spectral calibration (e.g., Rose-Drago graphical methods) are critical for optimizing sensitivity .
Advanced Research Questions
Q. How do steric and electronic factors influence the reaction mechanisms of 1,4-Dithiane 1-oxide with alkenes/alkynes?
- Methodological Answer : The bicyclic dithioether dication derived from 1,4-Dithiane 1-oxide undergoes conjugated addition to alkenes, forming dithioniabicyclo[2.2.2]octane derivatives. Steric hindrance from substituents on the alkene (e.g., 1,2-disubstituted arylalkenes) dictates retention of substituent arrangement during addition. Computational studies (DFT) are used to map transition states and quantify thermodynamic stability of products. Reaction solvents with low polarity (e.g., hexane) favor axial isomer formation, while polar solvents stabilize equatorial configurations .
Q. How should researchers address contradictions in binding constant (K) measurements for host-guest complexes involving 1,4-Dithiane 1-oxide?
- Methodological Answer : Discrepancies arise from inadequate spectral data in dilute solutions (e.g., CH₂Cl₂ or CHCl₃). To resolve this:
- Use higher guest concentrations to enhance UV-Vis signal-to-noise ratios.
- Validate graphical methods (e.g., Rose-Drago equilibrium calculations) with isothermal titration calorimetry (ITC) for direct enthalpy measurements.
- Cross-reference crystallographic data (e.g., dihedral angles from Mercury software) to confirm stoichiometry .
Q. What methodologies are used to monitor environmental degradation of 1,4-Dithiane 1-oxide in marine ecosystems?
- Methodological Answer : Degradation products like 1,4-oxathiane are detected in marine sediments using LC-MS/MS with electrospray ionization (ESI). Sampling protocols for bioindicators (e.g., bivalves) involve homogenization followed by solid-phase extraction (SPE) to isolate sulfur-containing metabolites. For munition dump sites, submersibles collect sediment cores at depths >600m, where low currents preserve chemical signatures. GC-MS analysis confirms 1,4-Dithiane as a marker for sulfur mustard degradation .
Key Considerations for Experimental Design
- Synthesis : Optimize solvent polarity to control isomer ratios (e.g., hexane for axial vs. acetone for equatorial) .
- Binding Studies : Combine UV-Vis with ITC to mitigate spectral data limitations in low-concentration regimes .
- Environmental Sampling : Use SPE for matrix cleanup in complex marine samples to avoid false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
